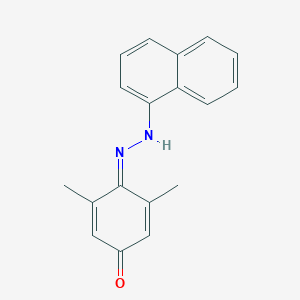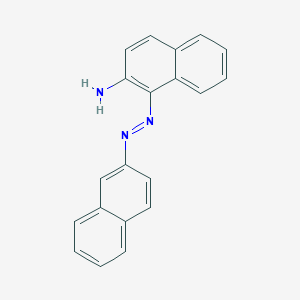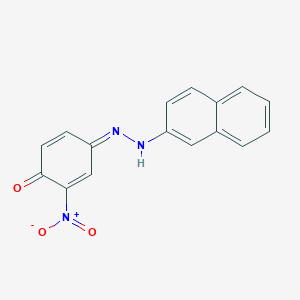![molecular formula C23H16N4O2S B283050 1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283050.png)
1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also exhibits antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms. The compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects
1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process by which cancer cells are programmed to die. It has also been found to inhibit the growth and proliferation of cancer cells. The compound has been found to exhibit neuroprotective effects by preventing the breakdown of acetylcholine, which is involved in memory and learning.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in lab experiments include its potent anticancer, antimicrobial, and antifungal properties. It is also relatively easy to synthesize, making it readily available for use in research. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research and development of 1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. One potential direction is the development of more potent and selective derivatives of the compound for use in cancer treatment. Another potential direction is the investigation of the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the safety and efficacy of the compound in vivo.
Synthesis Methods
The synthesis of 1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves the reaction of 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one with 3-amino-5-(3-methylphenyl)-1,2,4-triazole in the presence of a suitable catalyst. The resulting compound is then subjected to further reactions to obtain the final product.
Scientific Research Applications
1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been studied extensively for its potential use in various scientific research applications. It has been found to exhibit anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C23H16N4O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(3-methylphenyl)-7-phenyl-3-(thiophene-2-carbonyl)-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C23H16N4O2S/c1-15-7-5-10-17(13-15)27-23-24-18(16-8-3-2-4-9-16)14-20(28)26(23)22(25-27)21(29)19-11-6-12-30-19/h2-14H,1H3 |
InChI Key |
UTBILSAIBJGRJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=NC(=CC(=O)N3C(=N2)C(=O)C4=CC=CS4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC(=CC(=O)N3C(=N2)C(=O)C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
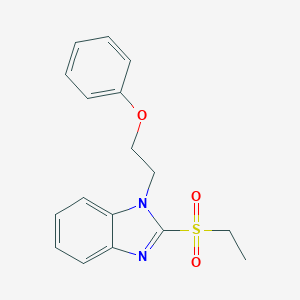
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

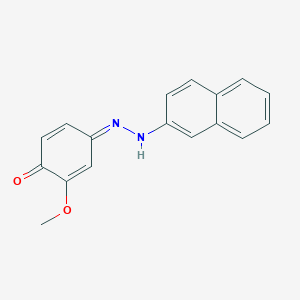

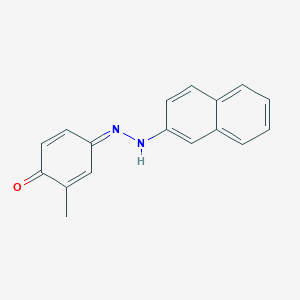
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
